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molecular formula C5H4BrN3O B2688745 5-Bromopyrazine-2-carboxamide CAS No. 36070-84-5

5-Bromopyrazine-2-carboxamide

Cat. No. B2688745
M. Wt: 202.011
InChI Key: IHYYIBXFRPKKDN-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

A suspension of 5-bromo-pyrazine-2-carbonitrile (1.84 g, 10.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol) in DMSO/acetone (16 mL, 1:3) was treated with H2O2 (2.42 mL, 25.0 mmol) at 65° C. over 15 min. The reaction was kept stirring at 65° C. 1 h. Water (2 mL) was added at 40° C. and the suspension was cooled to 0° C. The precipitate was filtered to give the title compound as a yellow solid (556 mg). 1H NMR (300 MHz, DMSO-d6) δ 9.06 (s, 1H), 8.94 (s, 1H), 8.34 (s, 1H), 7.92 (s, 1H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
DMSO acetone
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C(=O)([O-])[O-:11].[K+].[K+].OO.O>CS(C)=O.CC(C)=O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH2:9])=[O:11])=[N:6][CH:7]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)C#N
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
DMSO acetone
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C.CC(=O)C
Step Two
Name
Quantity
2.42 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction was kept stirring at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 556 mg
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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